Digalogenin
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Overview
Description
Digalogenin is a naturally occurring steroidal sapogenin with the molecular formula C27H44O4 and a molecular weight of 432.65 g/mol . It is an aglycone derived from the hydrolysis of saponins, specifically from the plant genus Digitalis . This compound is known for its potential therapeutic applications, particularly in the field of cardiology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Digalogenin can be synthesized through partial synthesis from digitogenin . The synthetic route involves the hydrolysis of saponin mixtures to isolate this compound. The reaction conditions typically include the use of acidic or enzymatic hydrolysis to break down the saponin glycosides into their respective aglycones.
Industrial Production Methods
Industrial production of this compound involves the extraction of saponins from plant sources, followed by hydrolysis to obtain the aglycone. The process includes:
Extraction: Saponins are extracted from plant materials using solvents such as methanol or ethanol.
Hydrolysis: The extracted saponins are subjected to acidic or enzymatic hydrolysis to yield this compound.
Purification: The resulting this compound is purified using chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Digalogenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as alcohols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nucleophilically substituted derivatives.
Scientific Research Applications
Digalogenin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in plant metabolism and its effects on cellular processes.
Medicine: Investigated for its potential cardiotonic properties, similar to other compounds derived from Digitalis.
Industry: Utilized in the production of steroidal drugs and as a biochemical reagent in research laboratories.
Mechanism of Action
The mechanism of action of digalogenin involves its interaction with molecular targets such as the Na+/K±ATPase enzyme. By inhibiting this enzyme, this compound can increase intracellular calcium levels, leading to enhanced cardiac contractility . This mechanism is similar to that of other cardiac glycosides, making this compound a potential candidate for the treatment of heart conditions.
Comparison with Similar Compounds
Similar Compounds
Digitoxigenin: Another steroidal sapogenin with similar cardiotonic properties.
Digoxin: A well-known cardiac glycoside used in the treatment of heart failure and atrial fibrillation.
Uniqueness
Digalogenin is unique due to its specific molecular structure and its potential therapeutic applications. Unlike digitoxigenin and digoxin, this compound is less commonly used in clinical settings but holds promise for future research and development in cardiology.
Properties
CAS No. |
6877-35-6 |
---|---|
Molecular Formula |
C27H44O4 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(1R,2S,3S,4R,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-3,16-diol |
InChI |
InChI=1S/C27H44O4/c1-15-7-12-27(30-14-15)16(2)21-24(31-27)23(29)22-19-6-5-17-13-18(28)8-10-25(17,3)20(19)9-11-26(21,22)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22-,23+,24-,25+,26-,27-/m1/s1 |
InChI Key |
DTLPXUYYRJZGLM-VCUHZSQTSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)[C@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)O)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)O)C)OC1 |
Origin of Product |
United States |
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